Deferasirox (Fe3+ chelate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deferasirox is an iron chelator used to treat chronic iron overload caused by blood transfusions. It is particularly beneficial for patients with non-transfusion-dependent thalassemia syndromes and those with elevated liver iron concentration and serum ferritin . Deferasirox is the first oral medication approved by the FDA for chronic iron overload in patients receiving long-term blood transfusions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deferasirox is synthesized through a multi-step process involving the reaction of 4-hydroxybenzoic acid with 2,3-dihydroxybenzoic acid under specific conditions . The reaction typically involves the use of solvents like dimethylformamide and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of deferasirox involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Deferasirox undergoes various chemical reactions, including chelation, oxidation, and reduction. The primary reaction is the chelation of iron (Fe3+), forming a stable complex that is excreted from the body .
Common Reagents and Conditions: The chelation reaction involves deferasirox binding to trivalent iron (Fe3+) with high affinity, forming a 2:1 complex (two molecules of deferasirox to one atom of iron) . This reaction occurs under physiological conditions and is facilitated by the tridentate ligand structure of deferasirox .
Major Products: The major product of the chelation reaction is the deferasirox-iron complex, which is eliminated via the kidneys .
Scientific Research Applications
Deferasirox has a wide range of scientific research applications:
Chemistry: Deferasirox is used as a chemosensor for the detection and quantification of Fe3+ in aqueous samples.
Biology: It is used to study iron metabolism and its role in various biological processes.
Medicine: Deferasirox is primarily used to treat chronic iron overload in patients with conditions such as thalassemia and myelodysplastic syndromes.
Mechanism of Action
Deferasirox works by binding trivalent (ferric) iron with high affinity, forming a stable complex that is eliminated via the kidneys . The compound acts as a tridentate ligand, meaning it binds to iron at three coordination sites, ensuring strong and specific chelation . This mechanism helps reduce iron toxicity in patients with chronic iron overload .
Comparison with Similar Compounds
Deferoxamine: Another iron chelator used to treat iron overload.
Deferiprone: An oral iron chelator similar to deferasirox but with a different chemical structure and binding affinity.
Uniqueness of Deferasirox: Deferasirox is unique due to its oral administration, high specificity for Fe3+, and long half-life, allowing for once-daily dosing . It also has a lower affinity for other metals like zinc and copper, reducing the risk of trace metal depletion .
Properties
IUPAC Name |
4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQALTGEPFNCIY-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FeN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.